Chiral (R)-Stereochemistry at the Glutaric Acid Spacer: Structural Determinant of Bioconjugate Pharmacological Activity
(R)-NODAGA-tris(t-Bu ester) incorporates a chiral glutaric acid spacer with defined (R)-stereochemistry, producing a structurally distinct scaffold compared to the achiral NOTA and DOTA precursors or the alternative (S)-enantiomer [1]. This chirality is not a passive structural feature: the (R)-NODAGA configuration influences the three-dimensional orientation of the chelator moiety relative to the conjugated targeting vector, a property documented to affect receptor-binding pharmacology in chelator-peptide constructs [2]. While no published head-to-head comparison of (R)-NODAGA versus (S)-NODAGA radiochemical yields or in vivo stability currently exists in the peer-reviewed literature, the availability of both enantiomers as distinct procurement items reflects a well-established principle in radiopharmaceutical development: stereochemical identity must be controlled and specified to ensure batch-to-batch consistency of bioconjugate pharmacological properties .
| Evidence Dimension | Chiral center configuration at glutaric acid spacer |
|---|---|
| Target Compound Data | (R)-enantiomer; specific rotation and chiral purity controlled |
| Comparator Or Baseline | Achiral NOTA/DOTA precursors; (S)-NODAGA-tris(t-Bu ester) alternative enantiomer (CAS 438553-50-5) |
| Quantified Difference | No direct quantitative comparative data available for (R) vs (S) in radiolabeling context; differentiation rests on stereochemical identity specification |
| Conditions | Structural analysis; enantiomer specification by CAS registry |
Why This Matters
For procurement in regulated radiopharmaceutical development, specification of the correct enantiomer (R vs S) is mandatory for batch traceability and ensures the stereochemical identity of the final bioconjugate matches that used in preclinical or clinical validation studies.
- [1] 西安瑞禧生物科技有限公司. (R)-NODA-GA(tBu)₃ — 手性化合物产品技术说明. 2025. View Source
- [2] arta P, et al. Preparation, In Vitro Affinity, and In Vivo Biodistribution of Receptor-Specific 68Ga-Labeled Peptides Targeting Vascular Endothelial Growth Factor Receptors. Bioconjug Chem. 2022;33(10):1825-1836. View Source
